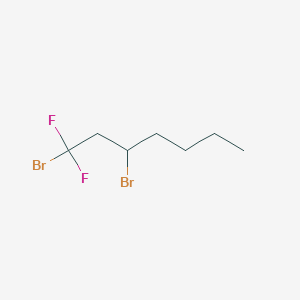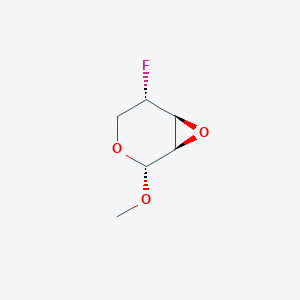
N,N-dimethyl decanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl decanethioamide (DMDTA) is a sulfur-containing compound that has been widely used in scientific research. It is a colorless liquid with a strong odor and is soluble in organic solvents. DMDTA has been found to have various applications in different fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of N,N-dimethyl decanethioamide involves the formation of a stable thioamide bond with thiol groups in peptides and proteins. This reaction protects the thiol groups from oxidation and other chemical modifications. N,N-dimethyl decanethioamide has also been found to inhibit the activity of certain enzymes that require thiol groups for their function.
Effets Biochimiques Et Physiologiques
N,N-dimethyl decanethioamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. N,N-dimethyl decanethioamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, N,N-dimethyl decanethioamide has been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl decanethioamide in lab experiments is its ability to protect thiol groups in peptides and proteins. This can be particularly useful in experiments where thiol groups are involved in enzyme activity or protein-protein interactions. Additionally, N,N-dimethyl decanethioamide is relatively easy to synthesize and has a long shelf life.
However, there are also some limitations to using N,N-dimethyl decanethioamide in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, N,N-dimethyl decanethioamide can react with other functional groups in peptides and proteins, which can lead to unwanted side reactions.
Orientations Futures
There are several future directions for the use of N,N-dimethyl decanethioamide in scientific research. One direction is the development of new methods for the protection of thiol groups in peptides and proteins. Another direction is the synthesis of new organosulfur compounds using N,N-dimethyl decanethioamide as a precursor. Additionally, N,N-dimethyl decanethioamide can be used as a starting material for the synthesis of new surfactants and corrosion inhibitors. Finally, the antimicrobial properties of N,N-dimethyl decanethioamide can be further explored for the development of new antimicrobial agents.
Conclusion
In conclusion, N,N-dimethyl decanethioamide is a sulfur-containing compound that has various applications in scientific research. It is an effective reagent for the protection of thiol groups in peptides and proteins and has antioxidant, anti-inflammatory, and antimicrobial properties. N,N-dimethyl decanethioamide has advantages and limitations for lab experiments and has several future directions for research.
Méthodes De Synthèse
The synthesis of N,N-dimethyl decanethioamide involves the reaction of decanoyl chloride with dimethylamine in the presence of anhydrous magnesium sulfate. The reaction yields N,N-dimethyl decanethioamide as a colorless liquid, which can be purified by distillation under reduced pressure. The purity of the synthesized N,N-dimethyl decanethioamide can be confirmed by nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry.
Applications De Recherche Scientifique
N,N-dimethyl decanethioamide has been widely used in scientific research, particularly in the field of biochemistry. It has been found to be an effective reagent for the protection of thiol groups in peptides and proteins. N,N-dimethyl decanethioamide can also be used as a precursor for the synthesis of organosulfur compounds, which have various applications in medicinal chemistry. Additionally, N,N-dimethyl decanethioamide has been used as a surfactant in the preparation of nanoparticles and as a corrosion inhibitor in metal protection.
Propriétés
Numéro CAS |
125188-67-2 |
|---|---|
Nom du produit |
N,N-dimethyl decanethioamide |
Formule moléculaire |
C12H25NS |
Poids moléculaire |
215.4 g/mol |
Nom IUPAC |
N,N-dimethyldecanethioamide |
InChI |
InChI=1S/C12H25NS/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4-11H2,1-3H3 |
Clé InChI |
UVNOTLYMWRJKLC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=S)N(C)C |
SMILES canonique |
CCCCCCCCCC(=S)N(C)C |
Synonymes |
Decanethioamide, N,N-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






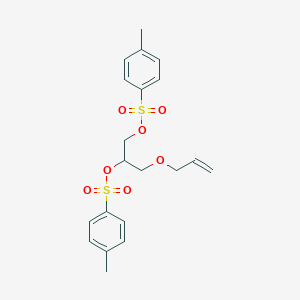

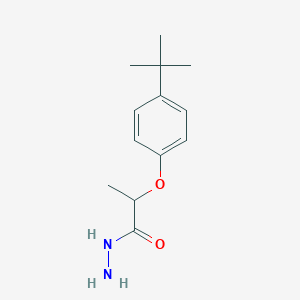
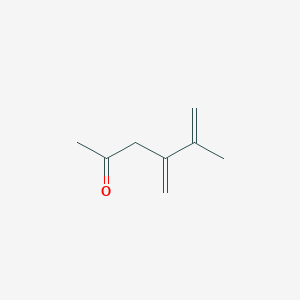
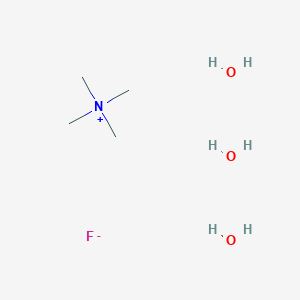
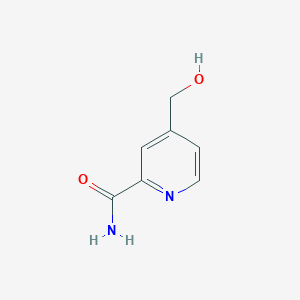

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
